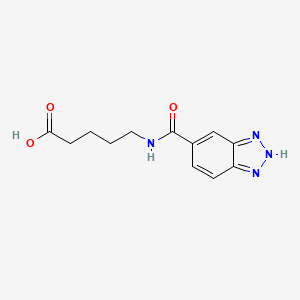

5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid

Description

Properties

IUPAC Name |

5-(2H-benzotriazole-5-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-11(18)3-1-2-6-13-12(19)8-4-5-9-10(7-8)15-16-14-9/h4-5,7H,1-3,6H2,(H,13,19)(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVDXPHEPITNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzotriazole Core and 5-Substituted Benzotriazoles

The benzotriazole nucleus is commonly synthesized by diazotization and cyclization of o-phenylenediamine derivatives. Various methods have been reported to prepare 5-substituted benzotriazoles, which are crucial intermediates for the target compound.

General Benzotriazole Synthesis:

Benzotriazole is typically synthesized by reacting benzene-1,2-diamine (o-phenylenediamine) with nitrous acid generated in situ from sodium nitrite and acid under cold conditions (0–5 °C), leading to diazotization and ring closure to form the benzotriazole ring system.5-Substituted Benzotriazole Formation:

For 5-substituted derivatives such as 5-methyl or 5-n-butyl benzotriazoles, substituted o-phenylenediamines (e.g., 3,4-diaminotoluene or 4-n-butylaniline derivatives) undergo similar diazotization and cyclization under controlled temperature and pressure conditions in aqueous media or autoclaves.Example: 5-n-Butyl-1H-benzotriazole Synthesis

The process involves several steps: preparation of 4-n-butyl-acetanilide, nitration to 4-n-butyl-2-nitroacetanilide, reduction to 4-n-butyl-o-phenylenediamine, and finally diazotization under high temperature (250–260 °C) and pressure (4.2–4.8 MPa) to yield 5-n-butyl-1H-benzotriazole with high yield and purity.

| Step | Reaction Conditions | Key Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Diazotization & Cyclization | Autoclave, stirring | 4-n-butyl-o-phenylenediamine, NaNO2, water | 250–260 | 4.2–4.8 | 2.5–3.5 | High (not specified) |

Preparation of 5-(1H-1,2,3-benzotriazol-5-yl)carboxylic Acid Derivatives

The target compound contains a formamido linkage to a pentanoic acid moiety, which requires the benzotriazole ring functionalized with a carboxylic acid group at the 5-position.

- Synthesis of Benzotriazole-5-carboxylic Acid:

This compound can be prepared by diazotization of 3,4-diaminobenzoic acid under acidic conditions with sodium nitrite at low temperature (0–5 °C), yielding benzotriazole-5-carboxylic acid in high yield (~91%).

| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Benzotriazole-5-carboxylic acid | 3,4-diaminobenzoic acid | NaNO2, AcOH | Aqueous AcOH | 0–5 | 91 |

- Synthesis of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid:

A related method involves refluxing a mixture of sodium hydroxide, ethanol, and the benzotriazole derivative for 3 hours, followed by acidification to precipitate the acid product in moderate yield (~56%).

Formation of the Formamido Linkage and Pentanoic Acid Coupling

The critical step in synthesizing 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid is the formation of the formamido bond linking the benzotriazole moiety to the pentanoic acid chain.

Amide Bond Formation:

Typically, this involves coupling the benzotriazole-5-carboxylic acid derivative (or its activated form such as an acid chloride or activated ester) with 5-aminopentanoic acid (or its derivatives). The reaction can be facilitated by coupling agents like carbodiimides (e.g., EDC, DCC) or via mixed anhydride methods under controlled conditions.Formylation:

The formamido group can be introduced by formylation of the amino group on the pentanoic acid derivative before or after coupling, using reagents such as formic acid derivatives or formamide under mild conditions.

Summary Table of Key Preparation Steps for 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic Acid

Research Findings and Considerations

The synthesis of benzotriazole derivatives is well-established with high yields and purity achievable via diazotization and cyclization of appropriately substituted o-phenylenediamines under controlled temperature and pressure.

Functionalization at the 5-position with carboxylic acid groups can be efficiently performed starting from 3,4-diaminobenzoic acid, providing a direct route to benzotriazole-5-carboxylic acid intermediates in high yield.

The formation of the formamido linkage requires careful control of reaction conditions to avoid side reactions and ensure selective formylation of the amino group on the pentanoic acid moiety.

The coupling of benzotriazole-5-carboxylic acid with 5-aminopentanoic acid is typically achieved via standard peptide coupling methodologies, which are well-documented in the literature for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-Benzotriazol-5-ylformamido)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid, exhibit notable antimicrobial properties. Benzotriazole compounds have been synthesized and tested for their efficacy against various bacterial strains. For instance, studies have shown that benzotriazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds demonstrated varying degrees of inhibition zones when tested against standard drugs, suggesting their potential as alternative antimicrobial agents .

Anthelmintic Properties

The compound's structure also suggests potential anthelmintic activity. Benzotriazole derivatives have been explored for their effectiveness against parasitic worms. In vitro studies have shown that certain benzotriazole compounds can inhibit the growth of helminths, providing a basis for developing new anthelmintic drugs . The mechanism of action is believed to involve disruption of the parasite's metabolic processes.

Photostability and UV Absorption

Benzotriazoles are well-known for their UV-absorbing properties, making them valuable in materials science, particularly in the formulation of sunscreens and coatings. The incorporation of 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid into polymer matrices can enhance the photostability of the materials by absorbing harmful UV radiation . This application is crucial for extending the lifespan of materials exposed to sunlight.

Corrosion Inhibition

The compound may also serve as a corrosion inhibitor in metal coatings. Benzotriazole derivatives have been studied for their ability to form protective films on metal surfaces, preventing oxidation and degradation . This property is particularly beneficial in industrial applications where metal components are exposed to harsh environments.

Chemical Intermediate

5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid can act as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. This characteristic is valuable in drug discovery and development processes where multi-step synthesis is often required.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC7115563 | Significant antibacterial activity against multiple strains |

| Anthelmintic Properties | PMC7115563 | Effective against Pheretima posthuma with dose-dependent activity |

| Materials Science (UV Absorption) | PMC7115563 | Enhanced photostability in polymer formulations |

| Corrosion Inhibition | PMC7115563 | Effective protective films on metal surfaces |

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, enzymes, and other biomolecules, modulating their activity and stability . This interaction is often mediated through coordination bonds or hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

5-(1H-1,2,4-Triazol-1-yl)pentanoic Acid

- Structure : Substitutes the 1,2,3-benzotriazole with a 1,2,4-triazole isomer.

- Key Differences: The 1,2,4-triazole lacks the fused benzene ring, reducing aromaticity and altering binding geometry.

- Applications : Used in peptide synthesis due to its compatibility with solid-phase methodologies .

5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)

- Structure : Replaces benzotriazole with a thiazole ring and phenylacetamido substituent.

- Key Differences : The thiazole’s sulfur atom introduces distinct electronic effects, while the phenylacetamido group enhances lipophilicity.

- Research Findings : Demonstrated antimicrobial activity in pharmacological evaluations, attributed to the thiazole’s interaction with bacterial enzymes .

5-(Phenylselanyl)pentanoic Acid

Functional Group Variations

5-(1-((R)-6-(tert-Butoxy)-5-(3-((S)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-6-oxohexyl)-1H-1,2,3-triazol-4-yl)pentanoic Acid (Compound 5)

- Structure : Incorporates a bulky ureido-tert-butoxy substituent on the triazole.

5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid

Backbone Modifications

5-Oxo-5-(p-tolyl)pentanoic Acid

- Structure : Replaces the benzotriazole-formamido group with a ketone-linked p-tolyl moiety.

- Used in Friedel-Crafts acylation studies .

5-(Dodecylthio)-1H-1,2,3-triazole-4-carboxylic Acid

Comparative Data Table

Biological Activity

5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a pentanoic acid chain through a formamido group. The presence of the benzotriazole ring is significant as it contributes to the biological activity associated with this class of compounds.

Antimicrobial Activity

Benzotriazole derivatives have been reported to exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Research indicates that various benzotriazole derivatives demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 12.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) strains .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzotriazole Derivative A | 12.5 | MRSA |

| Benzotriazole Derivative B | 25 | Escherichia coli |

| Benzotriazole Derivative C | 50 | Pseudomonas aeruginosa |

Antiviral Activity

Benzotriazoles are also explored for their antiviral potential:

- HCV Inhibition : A study on N-alkyl derivatives of benzotriazole showed promising results in inhibiting the helicase activity of Hepatitis C Virus (HCV). The most effective derivatives had IC50 values around 6.5 μM when DNA was used as a substrate, indicating strong antiviral activity .

Anticancer Activity

The anticancer properties of benzotriazoles are gaining attention:

- Cell Line Studies : In vitro studies have shown that certain benzotriazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported that compounds with bulky hydrophobic groups exhibited higher cytotoxicity against HeLa cells compared to their simpler counterparts .

Case Studies

- Antimicrobial Efficacy : A comprehensive study tested various benzotriazole derivatives against a range of bacterial strains, highlighting the structure-activity relationship (SAR). The introduction of electron-withdrawing groups significantly enhanced antimicrobial potency .

- Antiviral Mechanism : Research focusing on the mechanism of action revealed that benzotriazoles could act as competitive inhibitors for viral helicases, providing a potential therapeutic avenue for treating viral infections like HCV and Dengue .

- Cytotoxicity Assessment : A detailed cytotoxicity assay on different cell lines demonstrated that while some derivatives showed high efficacy against cancer cells, they maintained lower toxicity levels in normal cells, suggesting a degree of selectivity .

Q & A

Q. What are the key synthetic strategies for preparing 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid?

Methodological Answer: The synthesis typically involves coupling reactions between benzotriazole derivatives and pentanoic acid precursors. Key steps include:

- Ester intermediates : Use methyl or ethyl esters (e.g., methyl 5-(5-substituted-1,3,4-thiadiazol-2-yl)pentanoate) to facilitate coupling, followed by hydrolysis to the carboxylic acid .

- Activating agents : Employ HATU or EDC with DMAP to activate carboxylic acids for amide bond formation, as demonstrated in thiadiazol-2-yl derivatives .

- Purification : Trituration with mildly basic water (pH ~10) or column chromatography (e.g., DCM/MeOH gradients) to isolate the final product .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR spectroscopy : Use DMSO-d6 as the solvent to resolve aromatic protons (δ 7.2–8.1 ppm) and aliphatic chains (δ 1.4–3.0 ppm). Multiplicity analysis (e.g., quintets for pentanoic chain protons) confirms connectivity .

- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent and temperature : Use DMF at 0°C for coupling reactions to minimize side products, then warm to room temperature for completion .

- Stoichiometry : Maintain a 1:1.1 molar ratio of carboxylic acid to amine to ensure excess coupling agent efficiency .

- Catalyst screening : Test DMAP vs. HOAt for amidation efficiency, as DMAP reduces racemization in chiral intermediates .

- Workflow automation : Implement computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .

Q. How should researchers address contradictory pharmacological data in activity assays?

Methodological Answer:

- Cross-validation : Use multiple assay formats (e.g., enzyme inhibition, cell-based viability) to confirm target engagement. For example, molecular docking (e.g., AutoDock Vina) can prioritize derivatives with strong binding to benzotriazole-binding pockets .

- SAR analysis : Compare substituent effects (e.g., phenyl vs. cyclohexyl groups) on activity to identify critical functional groups .

- Metabolic stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What computational methods are effective for predicting biological activity?

Methodological Answer:

- Molecular docking : Perform rigid/flexible docking simulations using crystal structures of target proteins (e.g., kinases or proteases). Focus on hydrogen bonding between the benzotriazole moiety and catalytic residues .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding mode stability .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC50 values .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C) to reduce viscosity in DMSO-d6.

- 2D experiments : Use HSQC and HMBC to assign quaternary carbons and confirm amide connectivity .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., EtOAc/hexane) to unambiguously determine stereochemistry .

Methodological Design Considerations

Q. What strategies are recommended for designing derivatives with enhanced solubility?

Methodological Answer:

- Polar substituents : Introduce hydroxyl or amine groups to the pentanoic chain (e.g., 5-hydroxy derivatives) to improve aqueous solubility .

- Prodrug approaches : Synthesize ester prodrugs (e.g., ethyl esters) that hydrolyze in vivo to the active carboxylic acid .

- Co-solvent systems : Test DMSO/PBS mixtures for in vitro assays to balance solubility and bioactivity .

Q. How should stability studies be conducted for long-term storage?

Methodological Answer:

- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation pathways .

- Lyophilization : Prepare lyophilized powders under argon to prevent hydrolysis of the amide bond .

- Analytical monitoring : Use stability-indicating HPLC methods with charged aerosol detection (CAD) to quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.